Cyclobutylboronic acid
Description
Properties
IUPAC Name |
cyclobutylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c6-5(7)4-2-1-3-4/h4,6-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUALDDWOKMYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584591 | |
| Record name | Cyclobutylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849052-26-2 | |
| Record name | Cyclobutylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ring-Expansion Induced 1,2-Metalate Rearrangements
A highly diastereoselective method involves ring expansion of vinylcyclopropyl boronate complexes activated by electrophiles, triggering a 1,2-metalate rearrangement to form cyclobutyl boronic esters, which can be hydrolyzed to the corresponding boronic acids.
- Mechanism: Electrophile activation generates a cyclopropane-stabilized carbocation intermediate, which undergoes ring expansion and anti-1,2-metalate migration.
- Scope: Compatible with a wide range of organolithium and Grignard reagents, electrophiles, and vinylcyclopropyl boronic esters.
- Outcome: Medicinally relevant 1,2-substituted cyclobutyl boronic esters with high diastereoselectivity.
- Reference: J. Am. Chem. Soc., 2020, 142, 5515–5520.
| Parameter | Details |
|---|---|
| Starting material | Vinylcyclopropyl boronate complexes |
| Reagents | Organolithiums, Grignard reagents, electrophiles |
| Reaction conditions | Electrophile activation, room temperature to mild heating |
| Product | 1,2-substituted cyclobutyl boronic esters |
| Diastereoselectivity | High |
| Applications | Synthesis of complex cyclobutyl boronic acids and esters |
Asymmetric Synthesis via 1,2-Carbon or Boron Migration of Bicyclo[1.1.0]butane-Derived Boronate Complexes
Recent advances have demonstrated asymmetric synthesis of cis-cyclobutane boronic esters through strain-release-driven migratory reactions of bicyclo[1.1.0]butane (BCB)-derived boronate complexes.
- Key features: High enantioselectivity (88–99% ee), good yields (34–85%), and excellent diastereoselectivity.
- Mechanism: 1,2-carbon or boron migration facilitated by ring strain release in BCB-derived B-ate complexes.
- Substrate scope: Broad, including aryl, alkenyl, alkyl boronic esters, and natural product derivatives.
- Scalability: Demonstrated on 2 mmol scale with preserved stereoselectivity.
- Post-synthetic transformations: Oxidation, arylation, homologation, deboration, and olefination with retention of stereochemistry.
- Reference: Nat. Commun., 2024, Article 55161.
| Parameter | Details |
|---|---|
| Starting material | Bicyclo[1.1.0]butane-derived boronate complexes |
| Reagents | BuLi, Pd catalysts, ligands, toluene |
| Reaction conditions | Low temperature (-78 °C) to 60 °C heating |
| Product | cis-Cyclobutane boronic esters |
| Enantioselectivity | 88–99% ee |
| Yield range | 34–85% |
| Diastereomeric ratio | High (cis isomers only) |
| Applications | Synthesis of atropisomers and complex boronic esters |
Preparation of Potassium Cyclobutyltrifluoroborate from Cyclobutylboronic Acid
This compound can be converted into its more stable trifluoroborate salt, potassium cyclobutyltrifluoroborate, which is useful in cross-coupling reactions.
- Procedure: Dissolve this compound in methanol, cool to 0 °C, then add saturated aqueous potassium hydrogen difluoride (KHF2) solution.
- Outcome: Formation of potassium cyclobutyltrifluoroborate as a stable solid.
- Applications: Used in Suzuki-Miyaura cross-coupling with aryl halides.
- Reference: PMC, 2008.
| Parameter | Details |
|---|---|
| Starting material | This compound |
| Reagents | Methanol, saturated aqueous KHF2 |
| Temperature | 0 °C |
| Product | Potassium cyclobutyltrifluoroborate |
| Yield | High (not specified) |
| Application | Cross-coupling reactions |
Thermal [2 + 2]-Cycloaddition and C–H Activation Approaches
Other synthetic routes to cyclobutyl boronates include:
- Thermal [2 + 2]-cycloaddition: Cycloaddition of alkenes with boron-containing reagents to form cyclobutyl boronates.
- C–H activation: Direct functionalization of cyclobutane C–H bonds to install boronic acid groups.
- Electrocyclization: Ring closure reactions involving boron intermediates.
- Reference: Chem. Sci., 2024.
These methods provide alternative routes but often require careful control of reaction conditions and may have lower yields or selectivity compared to rearrangement-based methods.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Reagents/Conditions | Yield/Selectivity | Advantages | Limitations |
|---|---|---|---|---|---|
| Ring-expansion induced 1,2-metalate rearrangement | Vinylcyclopropyl boronate complexes | Organolithiums, electrophiles, mild heat | High diastereoselectivity, moderate to good yields | High stereocontrol, modular synthesis | Requires specialized boronate complexes |
| Asymmetric synthesis via BCB-derived boronate complexes | Bicyclo[1.1.0]butane boronate complexes | BuLi, Pd catalysts, ligands, toluene, low temp | 34–85% yield, 88–99% ee, high dr | Excellent enantioselectivity, broad scope | Multi-step, requires glovebox handling |
| Conversion to potassium trifluoroborate | This compound | Methanol, KHF2, 0 °C | High yield | Stable salt for cross-coupling | Requires handling of HF salts |
| Thermal [2 + 2]-cycloaddition and C–H activation | Alkenes, cyclobutanes | Thermal conditions, catalysts | Moderate yields | Direct access to cyclobutyl boronates | Lower selectivity, harsher conditions |
Research Findings and Practical Considerations
- The ring-expansion and migratory rearrangement methods provide highly stereoselective access to cyclobutylboronic esters, which can be hydrolyzed to the corresponding acids.
- Asymmetric synthesis via BCB-derived boronate complexes is a cutting-edge approach enabling access to enantioenriched cyclobutylboronic esters with broad functional group tolerance.
- Conversion to trifluoroborate salts enhances stability and utility in cross-coupling but requires careful handling of fluorinating agents.
- Thermal cycloaddition and C–H activation methods offer alternative routes but may be less practical for large-scale or highly selective synthesis.
Chemical Reactions Analysis
Types of Reactions: Cyclobutylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutanol.
Reduction: It can be reduced to cyclobutane.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in the presence of aryl halides.
Major Products:
Oxidation: Cyclobutanol.
Reduction: Cyclobutane.
Substitution: Cyclobutyl-substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
Cyclobutylboronic acid derivatives have garnered attention for their role as building blocks in the synthesis of biologically active compounds. The cyclobutane moiety is relatively rare in drug molecules, yet it offers unique stereochemical properties that can enhance biological activity. Recent studies have demonstrated that functionalized cyclobutylboronate esters can be transformed into various derivatives, which serve as precursors for complex drug scaffolds.
For instance, a study highlighted the scalability of synthesizing cyclobutane derivatives with high yields, showcasing their potential in developing new antipsychotic drugs similar to belaperidone . The ability to create structurally complex cyclobutane cores allows for the exploration of new pharmacological profiles.
1.2 Enzyme Inhibition
Cyclobutylboronic acids have shown promise as enzyme inhibitors, particularly in the context of serine proteases involved in coagulation pathways. Research indicated that derivatives such as S18326, which incorporates a cyclobutyl group, exhibited potent inhibitory activity against thrombin, outperforming traditional inhibitors like DuP-714 . This suggests that cyclobutylboronic acids can be tailored to enhance selectivity and potency against specific targets.
Synthetic Methodologies
2.1 Borylation Reactions
The introduction of boron into organic molecules is a crucial step in many synthetic pathways. Cyclobutylboronic acids can be synthesized through various methods, including metal-free heteroatom-directed borylation techniques . These methodologies facilitate the formation of bicyclic boronates and expand the toolkit available for organic synthesis.
2.2 Cycloaddition Reactions
Recent advancements have demonstrated the utility of cyclobutylboronic acids in thermal [2 + 2]-cycloaddition reactions. Such reactions allow for the efficient formation of borylated cyclobutanes from readily available precursors, thus simplifying synthetic routes . This approach not only enhances yield but also provides access to diverse functionalized products.
Case Studies
Mechanism of Action
The mechanism of action of cyclobutylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The this compound transfers its cyclobutyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired cyclobutyl-substituted aromatic compound and regenerating the palladium catalyst.
Comparison with Similar Compounds
Physical and Chemical Properties
Cyclobutylboronic acid (CAS: 849052-26-2) is a boronic acid derivative with the molecular formula C₄H₉BO₂ and a molecular weight of 99.92 g/mol . Key properties include:
- Melting Point : 118–123 °C
- Boiling Point : 218.7 °C at 760 mmHg
- Density : 1.06 g/cm³
- LogP : 0.013 (indicating moderate hydrophilicity)
- Refractive Index : 1.446 .
Its structure features a strained cyclobutane ring attached to a boronic acid group, which confers unique reactivity in cross-coupling reactions and radical-based syntheses.
Comparison with Similar Compounds
Cyclopropylboronic Acid
- Structure and Reactivity : The cyclopropane ring’s higher strain increases reactivity in single-step radical additions but prevents consecutive reactions due to excessive instability .
- Suzuki Coupling : Cyclopropyltrifluoroborate derivatives show comparable efficiency to cyclobutyl analogs but require harsher conditions for stability .
- Limitations : Unable to undergo sequential radical additions, limiting utility in modular syntheses .
Cyclopentylboronic Acid
s-Butylboronic Acid
Aromatic Boronic Acids (e.g., [4-(4-Methoxyphenyl)phenyl]boronic Acid)
Carboxylic Acid Derivatives (e.g., Cyclobutanecarboxylic Acid)
- Functional Group Differences : Carboxylic acids participate in acid-base reactions and esterifications, whereas boronic acids excel in forming boron-carbon bonds for cross-couplings .
- Thermal Stability : Cyclobutanecarboxylic acid (CAS: 3721-95-7) decomposes at lower temperatures (≈200°C) compared to this compound .
Comparative Data Table
Stability and Reactivity in Radical Reactions
This compound’s α-boryl radicals exhibit enhanced stability due to:
- s-Orbital Character : The cyclobutane ring’s moderate strain increases s-orbital contribution, stabilizing radicals for sequential additions .
- Stereocontrol : Reactions with xanthates yield 1,2- and 1,3-disubstituted esters with high diastereoselectivity (e.g., 65% yield for d-isomer 26c ) .
- Functional Group Tolerance : Compatible with esters, amides, and fluorinated groups without protection .
In contrast, cyclopropylboronic acid’s radicals are too unstable for second additions, while linear analogs (e.g., s-butyl) lack radical stabilization entirely .
Biological Activity
Cyclobutylboronic acid (CBBA), a compound characterized by its unique cyclobutane ring and boronic acid functionality, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of CBBA, including its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a cyclobutane ring attached to a boronic acid moiety. The boron atom in the structure plays a crucial role in its reactivity and biological interactions. The compound's rigidity and ability to form stable complexes with various biomolecules make it an interesting candidate for further research.
Mechanisms of Biological Activity
- Enzyme Inhibition : CBBA has shown promise as an inhibitor of various enzymes, particularly those involved in bacterial resistance mechanisms. For instance, boronic acids are known to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Studies have demonstrated that compounds with boronic acid groups can effectively restore the activity of β-lactam antibiotics against resistant strains of bacteria by inhibiting these enzymes .
- Antimicrobial Properties : Research indicates that this compound derivatives possess antimicrobial properties. The structural modifications of these compounds can enhance their efficacy against Gram-negative bacteria, which are often resistant to conventional antibiotics .
- Stereochemistry and Selectivity : The stereochemical configuration of cyclobutane rings contributes to the selectivity of these compounds in biological systems. Stereocontrol in synthesis allows for the development of compounds with tailored biological activities, enhancing their potential as therapeutic agents .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against several β-lactamases, including KPC and NDM types. For example, one study reported that a derivative of CBBA restored susceptibility to biapenem in NDM-1 producing strains of Klebsiella pneumoniae at concentrations as low as 0.6 μg/mL .
Case Studies
- Case Study 1 : A study conducted on the antibacterial properties of this compound derivatives highlighted their effectiveness against multidrug-resistant strains of Acinetobacter baumannii. The research involved synthesizing various derivatives and testing them against clinical isolates, showing promising results in restoring antibiotic efficacy .
- Case Study 2 : Another investigation focused on the synthesis of complex cyclobutane building blocks from CBBA for use in drug discovery. The study illustrated how these building blocks could be modified to create new biologically active compounds with enhanced pharmacological profiles .
Data Table: Biological Activity Summary
Q & A
Q. What are the primary synthetic routes to cyclobutylboronic esters, and how do they differ in stereochemical control?
Cyclobutylboronic esters are synthesized via diverse methods, including radical additions, [2+2] cycloadditions, and strain-release strategies. For example, radical addition-transfer reactions using xanthates enable modular access to 1,2- and 1,3-disubstituted derivatives. Stereoselectivity varies: 1,2-disubstituted esters exhibit high diastereoselectivity due to steric shielding of reactive faces, while 1,3-disubstituted analogs show poor selectivity due to conformational flexibility of intermediates . Key differences lie in the steric and electronic environments of intermediates, which dictate the accessibility of reaction pathways.
Q. How can researchers validate the identity and purity of newly synthesized cyclobutylboronic acid derivatives?
New compounds require rigorous characterization:
- Nuclear Magnetic Resonance (NMR): Diastereomeric ratios (d.r.) are quantified via or NMR .
- X-ray Crystallography: Absolute stereochemistry is confirmed by converting boronic esters to crystalline alcohols (e.g., via perborate oxidation) .
- Chromatography: Silica gel instability of intermediates (e.g., xanthates) necessitates telescoped purification to avoid decomposition by-products like cyclobutanones .
Advanced Research Questions
Q. Why do 1,3-disubstituted cyclobutylboronic esters exhibit lower diastereoselectivity compared to 1,2-disubstituted analogs?
The equilibrium between conformers of the radical intermediates dictates selectivity. For 1,2-substituted derivatives, steric repulsion (e.g., 1,3-pseudoaxial interactions) forces the side chain into a pseudo-equatorial position, shielding one face and enabling high selectivity. In contrast, 1,3-substituted radicals lack such strain, allowing unbiased equilibria between conformers and poor selectivity . Computational modeling of radical intermediates could further elucidate these effects.
Q. What strategies mitigate challenges in purifying cyclobutylboronic ester intermediates during multi-step syntheses?
Key issues include instability of xanthate intermediates on silica gel and co-elution with cyclobutanone by-products. Solutions:
- Telescoped Reactions: Combine addition and reduction steps without isolating intermediates, improving overall yield (e.g., from 13% to 65% in one case) .
- Alternative Stationary Phases: Use less polar chromatographic media to reduce decomposition.
- In-situ Monitoring: Employ LC-MS or -NMR to track boron-containing species during purification .
Q. How do steric and electronic effects influence the reactivity of cyclobutylboronic esters in cross-coupling reactions?
The strained cyclobutane ring enhances reactivity in Suzuki-Miyaura couplings, but steric hindrance near the boron atom can reduce efficiency. For example:
- Steric Effects: Bulky substituents adjacent to boron slow transmetallation steps.
- Electronic Effects: Electron-withdrawing groups stabilize the boronate intermediate, accelerating oxidative addition . Systematic studies using Hammett parameters or kinetic isotope effects could quantify these contributions.
Data Contradictions and Analytical Challenges
Q. How should researchers address discrepancies in reported diastereoselectivities for cyclobutylboronic ester syntheses?
Contradictions arise from differing reaction conditions (e.g., solvent polarity, temperature) and radical stabilizers. To resolve:
Q. What are the limitations of current methods for accessing enantiopure cyclobutylboronic esters?
While enantioselective conjugate borylation of cyclobutenones achieves high enantiomeric excess (e.g., Hall’s method), scalability and functional group tolerance remain challenges. Radical-based routes often yield racemic mixtures unless chiral auxiliaries or catalysts are employed . Future work could explore asymmetric radical trapping or enzyme-mediated resolutions.
Methodological Recommendations
Q. What experimental design principles optimize the synthesis of functionalized cyclobutylboronic esters?
- Modularity: Use xanthate addition-transfer reactions to introduce diverse substituents (e.g., fluorocortisone derivatives) without protecting groups .
- Kinetic Control: Conduct reactions at low temperatures to favor kinetic products and minimize decomposition.
- In-situ Characterization: Employ -NMR to monitor boron-containing intermediates .
Q. How can researchers integrate computational chemistry to predict cyclobutylboronic ester reactivity?
Density Functional Theory (DFT) calculations can:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
